Specific Scientific Field: Biochemistry and Metabolism
Summary of the Application: CP-640186 is used as an allosteric acetyl-CoA carboxylase (ACC) inhibitor for pharmacological inhibition of lipogenesis . This process is essential for the synthesis of fatty acids.
Methods of Application: The compound is applied in its hydrochloride form. It’s used to determine if fatty acid synthesis is essential for brown adipose tissue (BAT) whitening .
Results or Outcomes: The application of CP-640186 has shown to inhibit the process of lipogenesis, which is the metabolic formation of fat .
Specific Scientific Field: Virology
Summary of the Application: CP-640186 has been found to effectively inhibit Dengue Virus (DENV) infection .
Methods of Application: The compound is used to regulate ACC phosphorylation, which has been found to correlate inversely with DENV replication .
Results or Outcomes: The application of CP-640186 reduced DENV infection in cell cultures and in a mouse model .
CP 640186, also known as Acetyl-CoA Carboxylase Inhibitor IV, is a synthetic compound that functions as a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC). This enzyme plays a crucial role in fatty acid metabolism by catalyzing the conversion of acetyl-CoA to malonyl-CoA, which is a key step in fatty acid synthesis. The chemical structure of CP 640186 includes an anthracene moiety and a morpholine group, contributing to its unique binding properties and biological activity. The empirical formula for CP 640186 is C₃₀H₃₅N₃O₃, and it is typically supplied as a hydrochloride salt .
CP 640186 exhibits uncompetitive inhibition with respect to ATP, with reported IC₅₀ values of approximately 53 nM and 61 nM for the rat liver ACC1 and ACC2 isoforms, respectively . The compound binds to the carboxyltransferase domain of ACC, blocking the binding of biotin substrate without requiring significant conformational changes in the enzyme . This interaction has been elucidated through crystallographic studies that reveal the binding mode of CP 640186 at the dimeric interface of the ACC complex .
CP 640186 has demonstrated significant biological activity beyond its role as an ACC inhibitor. Research indicates that it can effectively inhibit viral infections, particularly dengue virus and Zika virus, by disrupting lipid synthesis necessary for viral proliferation. In vivo studies have shown that administration of CP 640186 improves survival rates in models infected with dengue virus . Furthermore, it has been observed to lower body fat mass and improve insulin sensitivity by stimulating fatty acid oxidation in skeletal muscle .
The synthesis of CP 640186 involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Specific methodologies may vary among research groups, but common approaches include:
Detailed synthetic routes can be found in chemical literature focusing on ACC inhibitors .
CP 640186 is primarily utilized in research settings to study metabolic pathways involving fatty acid synthesis and oxidation. Its inhibition of ACC makes it valuable in:
Studies have shown that CP 640186 interacts specifically with conserved residues within the active site of ACC, such as Gly-2162 and Glu-2230. This interaction is characterized by hydrogen bonding between the carbonyl oxygen atoms of CP 640186 and these residues, which stabilizes its binding . Additionally, comparative docking studies have identified similar compounds that exhibit comparable binding modes but may differ in their efficacy or selectivity against ACC.
Several compounds exhibit structural or functional similarities to CP 640186. These include:
Compound | IC₅₀ (nM) | Mechanism | Unique Features |
---|---|---|---|
CP 640186 | 53/61 | Uncompetitive inhibition | Anthracene moiety |
Pinoxaden | ~50 | Competitive inhibition | Different structural motif |
Compound 7a | Higher | Similar binding site | Additional hydrogen bonds |
CAY10499 | ~70 | Noncompetitive inhibition | Distinct pharmacokinetics |
The uniqueness of CP 640186 lies in its specific structural features that enhance its potency against ACC while also providing potential antiviral properties not seen in other inhibitors .
CP 640186 is a synthetic organic compound belonging to the N-substituted bipiperidylcarboxamide class [8]. The molecule features a complex structure with an anthracene moiety linked to a bipiperidine ring system and a morpholine group [12]. This unique structural arrangement contributes to its specific biological interactions and physicochemical properties [4].
CP 640186 has the molecular formula C₃₀H₃₅N₃O₃, which corresponds to its structural composition [3] [5]. The compound contains 30 carbon atoms, 35 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms arranged in a specific three-dimensional configuration [7]. The molecular weight of CP 640186 is 485.62 g/mol, as determined by precise molecular mass calculations [5] [3].
Property | Value |
---|---|
Chemical Formula | C₃₀H₃₅N₃O₃ |
Molecular Weight | 485.62 g/mol |
The International Union of Pure and Applied Chemistry (IUPAC) name for CP 640186 is [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone [4] [1]. This systematic name precisely describes the compound's chemical structure and stereochemistry, specifically noting the R-configuration at the 3-position of one of the piperidine rings [5].
Several alternative designations exist for CP 640186, including:
Type | Designation |
---|---|
IUPAC Name | [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Alternative Designation | (R)-anthracen-9-yl(3-(morpholine-4-carbonyl)-[1,4'-bipiperidin]-1'-yl)methanone |
Common synonyms for CP 640186 include:
CP 640186 exhibits distinctive physical and chemical properties that influence its behavior in various environments and applications [5] [7].
The solubility profile of CP 640186 varies across different solvents, which is an important consideration for its handling and application in research settings [5] [3]. The compound demonstrates good solubility in organic solvents and limited solubility in aqueous media without additional treatment [7].
Solvent | Solubility |
---|---|
DMSO | ≥ 19.95 mg/mL (~41.1 mM) |
DMF | 30 mg/mL (~61.8 mM) |
Ethanol | 30 mg/mL (~61.8 mM) |
PBS (pH 7.2) | 10 mg/mL (~20.6 mM) |
Water | Requires warming and ultrasonic treatment |
These solubility characteristics are important for preparing solutions of CP 640186 for various experimental applications [3] [5]. The compound's differential solubility in organic versus aqueous solvents reflects its molecular structure, which contains both hydrophobic (anthracene) and hydrophilic (morpholine) moieties [7].
CP 640186 demonstrates specific stability characteristics that are relevant to its storage, handling, and application in research contexts [9] [15]. The compound was specifically designed to have improved metabolic stability compared to related compounds in its class [8].
Characteristic | Description |
---|---|
Metabolic Stability | Good metabolic stability, improved compared to CP-610431 |
Storage Stability | Store at -20°C; stable for 1 month at -20°C and 6 months at -80°C |
Pharmacokinetic Properties | Plasma half-life = 1.5 h; Cmax = 345 ng/ml; AUC = 960 ng·h/ml at 5 mg/kg i.v. or 10 mg/kg p.o. |
Research has shown that CP 640186 displays good metabolic stability and moderate pharmacokinetic properties [9] [15]. These stability characteristics make it suitable for various research applications where compound persistence is important [14]. However, some studies have noted that despite its improved stability compared to earlier compounds, CP 640186 may still undergo metabolic conversion in certain biological systems [14].
CP 640186 hydrochloride is a salt form of CP 640186, bearing the Chemical Abstracts Service (CAS) registry number 591778-70-0 [1] [6]. This salt form is created by the addition of hydrochloric acid to the parent compound, resulting in protonation of one of the nitrogen atoms in the molecule [17].
The molecular formula of CP 640186 hydrochloride is C₃₀H₃₅N₃O₃ - HCl, with a corresponding molecular weight of 522.08 g/mol [13] [6]. The addition of the hydrochloride group alters certain physical and chemical properties of the compound, particularly its solubility profile [17].
Property | Value |
---|---|
Chemical Formula | C₃₀H₃₅N₃O₃ - HCl |
Molecular Weight | 522.08 g/mol |
CAS Number | 591778-70-0 |
CP 640186 hydrochloride exhibits enhanced water solubility compared to the free base form [17] [18]. This improved aqueous solubility makes the hydrochloride salt form particularly useful for certain research applications where aqueous solutions are required [18].
Solvent | Solubility |
---|---|
Water | 50 mg/mL (95.77 mM) |
DMSO | ≥ 48 mg/mL (91.94 mM) |
Common synonyms for CP 640186 hydrochloride include:
CP-610431 is a structural analog of CP 640186, with both compounds belonging to the N-substituted bipiperidylcarboxamide class [8]. CP 640186 was developed as an improved version of CP-610431, specifically designed to address certain limitations of the earlier compound [8] [16].
Feature | Description |
---|---|
Chemical Class | N-substituted bipiperidylcarboxamide |
Core Structure | Both contain anthracene moiety linked to bipiperidine with morpholine group |
Key Difference | CP 640186 has structural modifications for improved metabolic stability |
Binding Target | Both target the carboxyltransferase (CT) domain of ACC at the dimer interface |
Inhibition Mechanism | Both show uncompetitive inhibition with respect to ATP, non-competitive with respect to bicarbonate, acetyl-CoA, and citrate |
The structural modifications in CP 640186 were specifically designed to enhance its metabolic stability while maintaining or improving its potency [8]. Research has shown that CP 640186 exhibits improved metabolic stability compared to CP-610431, while maintaining similar potency against its target enzymes [8] [16].
Property | CP 640186 | CP-610431 |
---|---|---|
Structure Type | N-substituted bipiperidylcarboxamide | N-substituted bipiperidylcarboxamide |
Metabolic Stability | Improved | Lower |
Potency (ACC1) | 53 nM | ~50 nM |
Potency (ACC2) | 61 nM | ~50 nM |